Amine Basicity (pKa) Reduction Relative to Non‑Fluorinated Parent
The predicted pKa of 6,6‑difluoro‑2‑azabicyclo[2.2.1]heptane is 7.38 ± 0.40, compared to 11.44 ± 0.20 for the non‑fluorinated parent 2‑azabicyclo[2.2.1]heptane [1] . This ~4‑unit decrease shifts the amine from being >99% protonated at pH 7.4 (parent) to roughly 50% protonated (6,6‑difluoro analogue), dramatically altering its hydrogen‑bonding capacity, solubility, and passive membrane permeability.
| Evidence Dimension | Predicted pKa of the secondary amine |
|---|---|
| Target Compound Data | 7.38 ± 0.40 |
| Comparator Or Baseline | 2‑Azabicyclo[2.2.1]heptane: 11.44 ± 0.20 |
| Quantified Difference | ΔpKa ≈ –4.06 (target is ~4 log units less basic) |
| Conditions | In silico prediction; no experimental pKa data publicly available for either compound |
Why This Matters
The protonation state at physiological pH governs CNS penetration, off‑target ion‑channel binding, and oral bioavailability, so the 6,6‑difluoro scaffold provides a distinct ionization profile that cannot be replicated by the parent amine.
- [1] ChemicalBook. 6,6-Difluoro-2-aza-bicyclo[2.2.1]heptane; pKa (predicted): 7.38±0.40. https://m.chemicalbook.com (accessed 2025-02-07). View Source
